5,6-Dihydroxyhexan-2-one
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Overview
Description
5,6-Dihydroxyhexan-2-one is an organic compound with the molecular formula C₆H₁₂O₃. It is a ketone with two hydroxyl groups located at the 5th and 6th positions of the hexane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxyhexan-2-one can be achieved through several methods. One common approach involves the oxidation of 5,6-dihydroxyhexane using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out under controlled conditions to ensure the selective formation of the desired ketone .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroxyhexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acid chlorides.
Major Products Formed
Oxidation: Hexanedioic acid.
Reduction: 5,6-Dihydroxyhexanol.
Substitution: 5,6-Dialkoxyhexan-2-one.
Scientific Research Applications
5,6-Dihydroxyhexan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 5,6-Dihydroxyhexan-2-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ketone group can also participate in nucleophilic addition reactions, altering the function of biological molecules .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydroxyhexane: Lacks the ketone group, making it less reactive in certain chemical reactions.
Hexan-2-one: Lacks the hydroxyl groups, reducing its ability to form hydrogen bonds.
5,6-Dihydroxyhexanoic acid: Contains a carboxylic acid group instead of a ketone, leading to different chemical properties
Uniqueness
5,6-Dihydroxyhexan-2-one is unique due to the presence of both hydroxyl and ketone functional groups, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5,6-dihydroxyhexan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-5(8)2-3-6(9)4-7/h6-7,9H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRMKCOJSVYDAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649018 |
Source
|
Record name | 5,6-Dihydroxyhexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72693-13-1 |
Source
|
Record name | 5,6-Dihydroxyhexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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